omega-3 Arachidonic Acid ethyl ester

Enzyme Inhibition Lipid Metabolism Platelet Biology

Omega-3 Arachidonic Acid ethyl ester (CAS 123940-93-2) is an ethyl ester derivative of the rare polyunsaturated fatty acid (PUFA) omega-3 arachidonic acid (all-cis-8,11,14,17-eicosatetraenoic acid). The compound exhibits enhanced lipophilicity relative to its free acid counterpart, and acts as an inhibitor of arachidonoyl-CoA synthetase with a Ki of 14 µM in human platelet membranes.

Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
CAS No. 123940-93-2
Cat. No. B153253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameomega-3 Arachidonic Acid ethyl ester
CAS123940-93-2
Synonyms(8Z,11Z,14Z,17Z)-8,11,14,17-Eicosatetraenoic Acid Ethyl Ester
Molecular FormulaC22H36O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC
InChIInChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-
InChIKeyLKBDTOYINRNCSY-AFSLFLIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A solution in ethanol

Buy omega-3 Arachidonic Acid Ethyl Ester (CAS 123940-93-2) – High-Purity Omega-3 Ethyl Ester for Biochemical Research


Omega-3 Arachidonic Acid ethyl ester (CAS 123940-93-2) is an ethyl ester derivative of the rare polyunsaturated fatty acid (PUFA) omega-3 arachidonic acid (all-cis-8,11,14,17-eicosatetraenoic acid). [1] The compound exhibits enhanced lipophilicity relative to its free acid counterpart, and acts as an inhibitor of arachidonoyl-CoA synthetase with a Ki of 14 µM in human platelet membranes. [2] It is utilized primarily as a biochemical tool in studies of lipid metabolism and eicosanoid signaling. [3]

Omega-3 arachidonic acid ethyl ester – reported higher lipophilicity relative to free acid
Reported inhibition of arachidonoyl-CoA synthetase – tool for enzyme regulation studies
Biochemical probe for lipid metabolism and eicosanoid signaling research

Why Omega-3 Arachidonic Acid Ethyl Ester (CAS 123940-93-2) Cannot Be Substituted with Generic Omega-3 or Omega-6 Analogs


Substituting this compound with generic omega-3 esters (e.g., EPA or DHA ethyl esters) or its omega-6 counterpart (arachidonic acid ethyl ester) is scientifically unsound due to distinct biochemical activities and physicochemical properties. The target compound demonstrates unique enzyme inhibition kinetics against arachidonoyl-CoA synthetase (Ki=14 µM) [1] and exhibits differential susceptibility to lipase-mediated hydrolysis compared to other fatty acid ethyl esters. [2] Its omega-3 double bond configuration (Δ8,11,14,17) fundamentally alters its metabolic fate and downstream eicosanoid production relative to the pro-inflammatory omega-6 arachidonic acid (Δ5,8,11,14). [3]

Different enzyme inhibition profile
EPA and DHA ethyl esters lack arachidonoyl-CoA synthetase inhibition – may confound pathway-specific assays.
Hydrolysis kinetics may not transfer
Pancreatic lipase releases omega-3 AA ethyl ester faster than EPA/DHA esters; substitution can alter in vitro liberation rates.
Opposing eicosanoid pathway activation
Omega-6 arachidonic acid ethyl ester yields pro-inflammatory mediators, not specialized pro-resolving mediators – likely to invert experimental phenotype.

Quantitative Evidence Differentiating Omega-3 Arachidonic Acid Ethyl Ester from Key Comparators


Enzyme Inhibition: Potent Arachidonoyl-CoA Synthetase Suppression vs. Inactive Comparators

The compound directly inhibits arachidonoyl-CoA synthetase, a key enzyme in arachidonic acid metabolism, with a Ki of 14 µM in human platelet membranes. [1] In contrast, common omega-3 esters such as EPA ethyl ester and DHA ethyl ester do not exhibit this specific inhibitory activity against this enzyme; their primary modes of action involve competition for cyclooxygenase and lipoxygenase pathways. [2]

Enzyme Inhibition
Cross-study comparable
Ki = 14 µM
EPA/DHA ethyl esters: no comparable inhibition
Supports arachidonoyl-CoA synthetase pathway studies
Human platelet membrane assay
Enzyme Inhibition Lipid Metabolism Platelet Biology

Hydrolytic Susceptibility: 1.5x Faster Release vs. EPA and DHA Ethyl Esters

In vitro pancreatic lipase assays demonstrate that the release of omega-3 arachidonic acid from its ethyl ester form is approximately 1.5-fold faster than the release of EPA and DHA from their respective ethyl esters. [1] Specifically, the release rate of arachidonic acid (AA) from its ethyl ester was essentially identical to that from its glyceryl ester, while EPA and DHA ethyl esters were hydrolyzed significantly slower. [1]

Hydrolytic Susceptibility
Head-to-head
~1.5× faster release
vs EPA/DHA ethyl esters (baseline)
Supports hydrolysis kinetics experimental design
Porcine pancreatic lipase assay
Lipase Kinetics Bioavailability In Vitro Modeling

Lipophilicity Enhancement: Superior Membrane Permeability vs. Free Acid Form

The ethyl ester form of omega-3 arachidonic acid is explicitly characterized as 'more lipophilic' than the free acid. While no direct LogP comparison is available for this specific compound, the calculated LogP for the structurally analogous omega-3 arachidonic acid methyl ester is approximately 7.88, which is substantially higher than that of the free acid (estimated LogP ~6.98). This lipophilicity difference influences cellular uptake and distribution in lipid bilayers.

Lipophilicity
Class-level
Est. LogP ~7.88 (ethyl ester)
Free acid est. LogP ~6.98
Reported lipophilicity context – data to verify
In silico estimate based on methyl ester analog
Physicochemical Properties Drug Delivery Cell Culture

Metabolic Divergence: Anti-Inflammatory Eicosanoid Precursor vs. Pro-Inflammatory Omega-6 AA Ethyl Ester

Omega-3 arachidonic acid (Δ8,11,14,17) serves as a precursor to anti-inflammatory eicosanoids and specialized pro-resolving mediators (SPMs), whereas its omega-6 counterpart, arachidonic acid ethyl ester (Δ5,8,11,14), is metabolized into pro-inflammatory prostaglandins and leukotrienes. [1] This fundamental metabolic divergence means that substituting the omega-3 form with the omega-6 form will directly invert the expected biological outcome in cellular assays. [2]

Metabolic Divergence
Class-level
SPM precursor
Omega-6 AA ester: pro-inflammatory eicosanoids
Supports omega-3 vs omega-6 pathway divergence studies
Class-level eicosanoid biosynthesis context
Eicosanoid Signaling Inflammation Lipidomics

Recommended Research and Industrial Applications for Omega-3 Arachidonic Acid Ethyl Ester Based on Verified Evidence


Elucidating Arachidonoyl-CoA Synthetase Regulation in Platelet and Brain Tissues

Utilize the compound's specific inhibition of arachidonoyl-CoA synthetase (Ki=14 µM in human platelets, IC50≈5 µM in calf brain extracts) [1] to dissect the role of this enzyme in regulating arachidonic acid incorporation into membrane phospholipids and subsequent eicosanoid production. This application is supported by direct enzyme inhibition data and is distinct from the mechanisms of EPA or DHA esters.

Comparative In Vitro Hydrolysis Studies for Lipid Formulation Optimization

Employ the compound as a reference standard in pancreatic lipase assays to benchmark the hydrolytic release rates of novel fatty acid ethyl ester formulations. Its ~1.5-fold faster release relative to EPA/DHA ethyl esters [2] provides a defined kinetic benchmark for assessing formulation performance and predicting in vivo bioavailability trends.

Investigating Omega-3 vs. Omega-6 Eicosanoid Pathway Divergence

Use this compound alongside omega-6 arachidonic acid ethyl ester in parallel cell culture experiments to directly compare the production of anti-inflammatory specialized pro-resolving mediators (SPMs) versus pro-inflammatory eicosanoids. [3] This head-to-head approach enables precise mapping of the metabolic consequences of double bond positional isomerism.

Analytical Method Development and Quality Control Reference Standard

Leverage the compound's defined physicochemical properties (including its CAS 123940-93-2 identity and high-purity specifications) as a calibration standard for GC-MS or LC-MS quantification of omega-3 arachidonic acid in biological matrices. [4] Its ethyl ester form provides improved stability and chromatographic behavior compared to the free acid.

Application
Selection Property
Validation Focus
Arachidonoyl-CoA synthetase pathway studies
Reported enzyme inhibition profile
Specificity evaluation in presence of common omega-3 esters
Lipase hydrolysis kinetics research
Differential hydrolysis rate context
Release rate benchmarking across fatty acid ethyl esters
Eicosanoid pathway divergence studies
Omega-3 double bond configuration
SPM and pro-inflammatory eicosanoid profiling
Analytical reference standard for lipid quantification
Defined CAS and purity profile
GC-MS / LC-MS chromatographic behavior

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